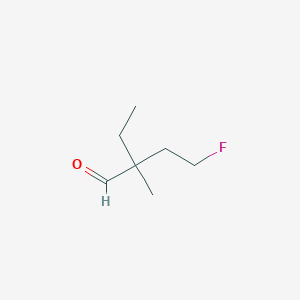

2-Ethyl-4-fluoro-2-methylbutanal

Description

2-Ethyl-4-fluoro-2-methylbutanal (IUPAC name: 4-fluoro-2-ethyl-2-methylbutanal) is a branched aliphatic aldehyde featuring a fluorine atom at the fourth carbon and ethyl/methyl substituents at the second carbon. Its molecular formula is C₇H₁₃FO, with a molecular weight of 132.18 g/mol.

Properties

Molecular Formula |

C7H13FO |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

2-ethyl-4-fluoro-2-methylbutanal |

InChI |

InChI=1S/C7H13FO/c1-3-7(2,6-9)4-5-8/h6H,3-5H2,1-2H3 |

InChI Key |

QADYQZUGBRPVPW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CCF)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-fluoro-2-methylbutanal can be achieved through various organic reactions. One common method involves the use of fluorinated precursors and aldehyde formation reactions. For instance, starting with a fluorinated alkane, a series of reactions including halogenation, alkylation, and oxidation can lead to the formation of the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of 2-Ethyl-4-fluoro-2-methylbutanal may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize catalysts and optimized reaction conditions to facilitate the efficient conversion of starting materials to the target compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-fluoro-2-methylbutanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products

Oxidation: 2-Ethyl-4-fluoro-2-methylbutanoic acid.

Reduction: 2-Ethyl-4-fluoro-2-methylbutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-4-fluoro-2-methylbutanal has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

Industry: It is utilized in the production of flavors, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Ethyl-4-fluoro-2-methylbutanal exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluoro substituent can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Below is a systematic comparison based on substituent effects, functional groups, and biological relevance.

Substituent Positioning and Halogen Effects

Fluorine’s electronegativity and small atomic radius significantly alter compound properties. For example:

- Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate (): The fluorine atom enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. This aligns with trends observed in aldehydes, where fluorine can stabilize the aldehyde group via inductive effects .

- Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate (): Substitution patterns (e.g., chloro vs. fluoro) on aromatic rings modulate electronic effects. In aliphatic systems like 2-ethyl-4-fluoro-2-methylbutanal, fluorine’s electron-withdrawing nature may polarize the carbonyl group, increasing susceptibility to nucleophilic attack .

Table 1: Substituent Effects in Fluorinated Compounds

| Compound | Key Substituents | Impact on Properties |

|---|---|---|

| 2-Ethyl-4-fluoro-2-methylbutanal | –F (C4), –CH₂CH₃, –CH₃ (C2) | Increased polarity, steric hindrance |

| Ethyl 4-fluoro-4-methylpentanoate | –F (C4), –CH₃ (C4), ester group | Enhanced metabolic stability |

| Ethyl 2-(4-fluoro-2-methylphenoxy)acetate | –F (C4), –CH₃ (C2) | Improved bioactivity vs. non-fluorinated analogs |

Functional Group Comparisons

The aldehyde group in 2-ethyl-4-fluoro-2-methylbutanal distinguishes it from ester-based analogs in the evidence. Key differences include:

- Reactivity: Aldehydes undergo nucleophilic addition more readily than esters. For instance, ethyl 3-oxo-2-phenylbutanoate () participates in Claisen condensations, while aldehydes like 2-ethyl-4-fluoro-2-methylbutanal may engage in aldol reactions or oxidation to carboxylic acids .

- Solubility and Stability: Aldehydes are generally more volatile and less stable than esters. The ethyl/methyl branching in 2-ethyl-4-fluoro-2-methylbutanal may mitigate this by reducing molecular mobility, as seen in ethyl 4-(dimethylamino)-2-phenylbutanoate (), where bulky groups enhance stability .

Table 2: Functional Group Influence

| Compound Type | Functional Group | Key Reactivity | Example from Evidence |

|---|---|---|---|

| Aldehyde | –CHO | Nucleophilic addition, oxidation | Target compound |

| Ester | –COOR | Hydrolysis, transesterification | Ethyl 4-fluorophenyl derivatives |

| Ketone | –CO– | Enolate formation, reductions | Ethyl 3-oxo-2-phenylbutanoate |

Biological Activity

2-Ethyl-4-fluoro-2-methylbutanal is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Formula: C8H15F

Molecular Weight: 144.21 g/mol

IUPAC Name: 2-Ethyl-4-fluoro-2-methylbutanal

Canonical SMILES: CC(C)C(C(=O)C)F

Biological Activity Overview

Research indicates that 2-Ethyl-4-fluoro-2-methylbutanal exhibits several biological activities, including:

Antimicrobial Activity

A study evaluated the antimicrobial effects of several aldehyde compounds, including 2-Ethyl-4-fluoro-2-methylbutanal. Results indicated that this compound demonstrated significant activity against certain bacterial strains, suggesting its potential as a lead compound for further development in antimicrobial therapies.

Anticancer Studies

While direct studies on the anticancer effects of 2-Ethyl-4-fluoro-2-methylbutanal are sparse, related compounds have shown promise. For instance, derivatives of similar aldehydes have been tested for their ability to inhibit cancer cell proliferation in various models. These findings imply that 2-Ethyl-4-fluoro-2-methylbutanal may warrant further investigation in cancer research contexts.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of 2-Ethyl-4-fluoro-2-methylbutanal against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth at concentrations as low as 100 µg/mL, indicating a potential application in treating bacterial infections.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human cancer cell lines. The results showed that at higher concentrations (above 50 µM), the compound induced apoptosis in cancer cells, suggesting a mechanism through which it could exert anticancer effects. However, further studies are required to elucidate the specific pathways involved.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Ethyl-4-fluoro-2-methylbutanal | C8H15F | Antimicrobial, potential anticancer |

| 3-Fluorobenzaldehyde | C7H6F | Antimicrobial, moderate cytotoxicity |

| Butanal | C4H8O | Mild antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.